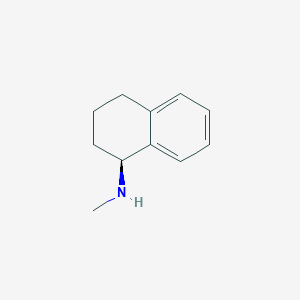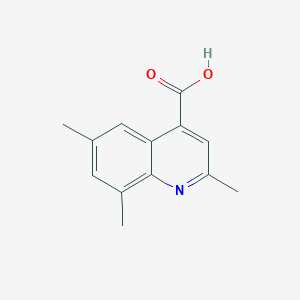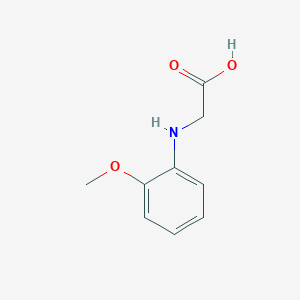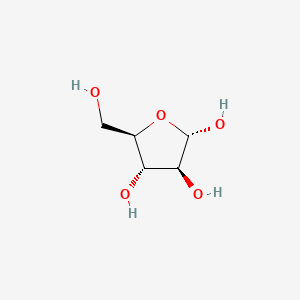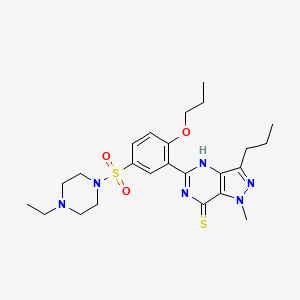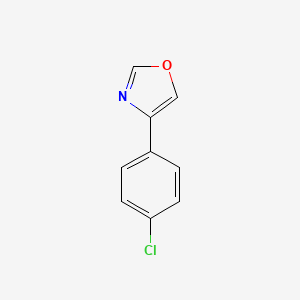
4-(4-Chlorophenyl)oxazole
説明
4-(4-Chlorophenyl)oxazole is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazoles, including 4-(4-Chlorophenyl)oxazole, has been a subject of interest in recent years due to their increasing importance in the field of medicinal chemistry . The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides . Various reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4 or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® have been used for this purpose .Molecular Structure Analysis
Oxazoles, including 4-(4-Chlorophenyl)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed, although largely for the oxidation of C5-unsubstituted oxazoline rings .科学的研究の応用
Anticancer and Antimicrobial Agents
- Compounds incorporating 4-(4-Chlorophenyl)oxazole have shown promise in the synthesis of novel biologically potent heterocyclic compounds. These compounds have demonstrated significant anticancer activity against various cancer cell lines and have also exhibited in vitro antibacterial and antifungal activities. This suggests potential applications in the development of new pharmaceutical drugs to combat cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Research involving derivatives of 4-(4-Chlorophenyl)oxazole has explored their use as corrosion inhibitors, particularly in the context of protecting mild steel in acidic environments. These studies provide insights into their potential industrial applications for preventing metal corrosion (Bentiss et al., 2007).
Antibacterial Activity
- Certain derivatives of 4-(4-Chlorophenyl)oxazole have been identified as potent DNA gyrase inhibitors with notable antibacterial activity. This suggests their potential as therapeutic agents, especially against quinolone-resistant and Gram-positive bacteria (Tanitame et al., 2004).
Photoreactivity Studies
- The photooxidation of oxazole and its derivatives, including 4-(4-Chlorophenyl)oxazole, has been a subject of study. This research provides valuable information on the photoreactive properties of these compounds, potentially informing their use in photodynamic therapy and photochemistry applications (Zeinali et al., 2020).
Amyloidogenesis Inhibition
- Oxazole compounds, particularly those with specific substituents like 4-(4-Chlorophenyl)oxazole, have been investigated for their ability to inhibit amyloid fibril formation. This research could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's (Razavi et al., 2005).
Synthesis of Heterocyclic Compounds
- 4-(4-Chlorophenyl)oxazole has been used in the synthesis of novel heterocyclic compounds with antibacterial properties. These compounds have shown efficacy against various bacterial strains, indicating their potential in developing new antibacterial agents (Mehta, 2016).
特性
IUPAC Name |
4-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKCIMXCVGFZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461885 | |
| Record name | 4-(4-chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)oxazole | |
CAS RN |
832099-59-9 | |
| Record name | 4-(4-chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




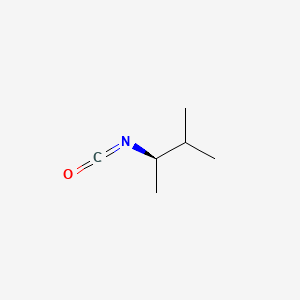
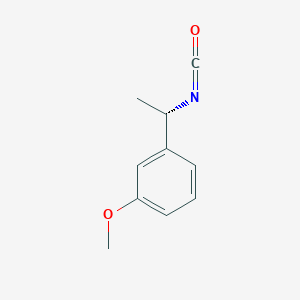
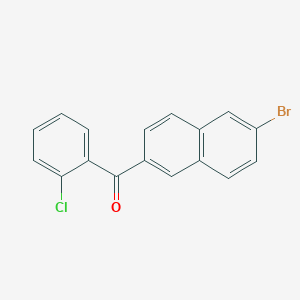
![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)
